REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:12])=[C:4]([C:8]([F:11])=[CH:9][CH:10]=1)C(O)=O.C1(C)C=CC=CC=1.CC[N:22]([CH:26](C)C)C(C)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:36])=CC=1.[CH3:46][C:47]([OH:50])([CH3:49])[CH3:48]>>[Br:1][C:2]1[C:3]([F:12])=[C:4]([NH:22][C:26](=[O:36])[O:50][C:47]([CH3:49])([CH3:48])[CH3:46])[C:8]([F:11])=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=CC1)F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
111 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto silica
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (SiO2; 0-100% EtOAc in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=CC1)F)NC(OC(C)(C)C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.49 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |